molecular formula C9H9NO4S B13706781 1-(Cyclopropylsulfonyl)-2-nitrobenzene

1-(Cyclopropylsulfonyl)-2-nitrobenzene

Cat. No.: B13706781
M. Wt: 227.24 g/mol
InChI Key: JLUOXKYOEQJNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylsulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a nitrobenzene ring

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-2-nitrobenzene typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the cyclopropylated intermediate.

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which 1-(Cyclopropylsulfonyl)-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)-2-nitrobenzene can be compared with other compounds such as:

  • 1-(Cyclopropylsulfonyl)-4-nitrobenzene
  • 1-(Cyclopropylsulfonyl)-2-aminobenzene
  • 1-(Cyclopropylsulfonyl)-2-chlorobenzene

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

1-cyclopropylsulfonyl-2-nitrobenzene

InChI

InChI=1S/C9H9NO4S/c11-10(12)8-3-1-2-4-9(8)15(13,14)7-5-6-7/h1-4,7H,5-6H2

InChI Key

JLUOXKYOEQJNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.